molecular formula C10H10O2 B073178 3-Cyclopropylbenzoic acid CAS No. 1129-06-2

3-Cyclopropylbenzoic acid

Cat. No. B073178
CAS RN: 1129-06-2
M. Wt: 162.18 g/mol
InChI Key: RQRAQQYDNSRVRK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-cyclopropylbenzoic acid and its derivatives has been explored through various methods. For instance, Turner and Suto (1993) described the synthesis of 3-cyclopropyl-2, 4, 5-trifluorobenzoic acids from 1-bromo-2, 4, 5-trifluorobenzene and 2, 4, 5-trifluoro-3-hydroxybenzoic acid, highlighting its role as a useful intermediate for the synthesis of quinolone antibacterials (Turner & Suto, 1993). Furthermore, the continuous synthesis of related compounds demonstrates the evolving methods in producing these acids efficiently, emphasizing the importance of safety and yield optimization in pharmaceutical chemistry (艳梅 董, 2023).

Molecular Structure Analysis

The molecular structure of 3-cyclopropylbenzoic acid and its derivatives has been extensively analyzed, with studies focusing on their crystalline structures. For example, Thimmegowda et al. (2008) provided detailed insights into the crystal and molecular structure of a closely related compound, showcasing the significance of intramolecular hydrogen bonding and the spatial arrangement of functional groups (Thimmegowda et al., 2008).

Chemical Reactions and Properties

3-Cyclopropylbenzoic acid undergoes a variety of chemical reactions, illustrating its versatility as a synthetic intermediate. Studies have shown its involvement in cyclopropanation reactions, C-H insertion, and its potential in forming cyclic compounds through rearrangement processes. For instance, the cyclopropanation reaction of chromium Fischer carbene complexes with alkenyl oxazolines has been examined, revealing high diastereoselectivity and enantioselectivity in the synthesis of functionalized cyclopropanes (Barluenga et al., 2001).

Scientific Research Applications

Catalytic Applications in Organic Synthesis

3-Cyclopropylbenzoic acid and its derivatives have been explored in catalytic applications, particularly in the context of gold-catalyzed reactions. For instance, water-soluble gold(I) and gold(III) complexes with sulfonated N-heterocyclic carbene ligands have demonstrated effectiveness as catalysts in the cycloisomerization of γ-alkynoic acids to enol-lactones under mild conditions. This catalytic activity is notable for its selectivity and recyclability, providing a sustainable approach to synthesizing enol-lactones, which are valuable in organic synthesis (Tomás‐Mendivil et al., 2013).

Environmental Monitoring and Health Studies

Another significant area of research involving derivatives of 3-Cyclopropylbenzoic acid is in environmental health studies. Specifically, 3-Phenoxybenzoic acid, a metabolite related to the pyrethroid class of insecticides, has been detected in a large percentage of urine samples analyzed in the U.S. National Health and Nutrition Examination Survey. This has led to studies exploring the sources of exposure, including diet and household pesticide use, to better understand the pathways through which the general population, especially children, are exposed to pyrethroids (Riederer et al., 2008).

Computational Chemistry for Stability and Reactivity Analysis

Computational chemistry methods have also been applied to study the stability and reactivity of cyclopropyl compounds and their derivatives. Through semi-empirical methods like AM1 and PM3, researchers have analyzed the energy parameters and reactivity of various cyclopolic acid compounds, providing insights into their stability and potential reactivity. Such studies are foundational for understanding the chemical properties of these compounds and their potential applications in various fields (Arsyad et al., 2021).

Applications in Dye Synthesis

Research on the synthesis of new azo disperse dyes derived from 4-hydroxybenzo[h]quinolin-2-(1H)-one, a compound related to 3-Cyclopropylbenzoic acid, highlights the role of these derivatives in developing novel dyes with potential applications in textiles. The solvent effects on the ultraviolet–visible absorption spectra of these dyes and their color properties based on substituents offer insights into dye chemistry and applications (Rufchahi & Gilani, 2012).

Development of Insecticidal Compounds

The synthesis and study of novel 2-fluorophenyl-5-aryl/cyclopropyl-1,3,4-oxadiazoles, which include cyclopropyl derivatives, have been conducted to evaluate their insecticidal activities. These studies contribute to the development of new insecticidal compounds that could offer more effective and safer alternatives for pest control, demonstrating the diverse applications of 3-Cyclopropylbenzoic acid derivatives in agriculture and public health (Shi et al., 2000).

Safety And Hazards

The safety data sheet for 3-Cyclopropylbenzoic acid suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It is recommended to use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

3-cyclopropylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c11-10(12)9-3-1-2-8(6-9)7-4-5-7/h1-3,6-7H,4-5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQRAQQYDNSRVRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80300156
Record name 3-Cyclopropylbenzoic acid
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Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyclopropylbenzoic acid

CAS RN

1129-06-2
Record name 1129-06-2
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Record name 3-Cyclopropylbenzoic acid
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Record name 3-Cyclopropylbenzoic acid
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Synthesis routes and methods

Procedure details

1.0 M Diethyl zinc in hexanes (27.3 ml, 27.3 mmol) was added to a solution of 2,4,6-trichlorophenol (5.4 g, 27.3 mmol) in dichloromethane (100 ml) at −40° C. After stirring for 15 minutes, diiodo-methane (2.2 mL, 27.3 mmol) was added at −40° C. and stirred for an additional 15 minutes. 1-Bromo-3-vinyl-benzene (2.5 g, 13.7 mmol) was then added to the reaction mixture, allowed to warm to room temperature, and left stirring overnight. The reaction mixture was diluted with dichloromethane, washed with 1N HCl (2×), saturated sodium bicarbonate (2×), saturated sodium sulfite, 1N sodium hydroxide, and saturated brine, dried over magnesium sulfate, filtered and concentrated. GC-MS revealed that the reaction mixture contained 1-Bromo-3-cyclopropyl-benzene and 1-bromo-3-vinyl-benzene. To remove the bromo-3-vinyl-benzene, the crude mixture was reacted with potassium permanganate. A solution of potassium permanganate/water (1.5 g/20 mL) was added drop-wise to a solution of the crude mixture (˜3.5 g) in THF (40 mL) at 0° C. and then allowed to warm to room temperature. After 1 hour, the reaction was diluted with diethyl ether, washed with water and saturated brine, dried over anhydrous sodium sulfate filtered and concentrated. Purication by flash column chromatography eluted with 100 hexanes afforded 1-bromo-3-cyclopropyl-benzene (2.20 g, 81%). 1.6 M n-Butyllithium in hexanes (3.2 mL, 5.1 mmol) was added drop-wise to a solution of 1-bromo-3-cyclopropyl-benzene at −78° C. and stirred for 1 hour. This reaction mixture was then transferred via canula to a 250 mL round bottom flask equipped with a stirrer bar approximately ¼ full of solid carbon dioxide and stirred and for 1 hour. The reaction mixture was concentrated and then the residue was diluted with water. The aqueous layer was washed with dichloromethane (3×), acidified with 1 N HCl to pH˜2, and extracted with ethyl acetate. The organic phase was washed with water and saturated brine, dried over anhydrous sodium sulfate, filtered and concentrated to afford 3-cyclopropyl-benzoic (356 mg, 43%, white solid). 1H NMR (DMSO), δ (ppm): 12.90 (bs, 1H), 7.71 (d, 1H), 7.64 (s, 1H), 7.34 (m, 2H), 2.01 (m, 1H), 0.99 (m, 2H), 0.70 (m, 2H).
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